D-Glucose-5-13C

Description

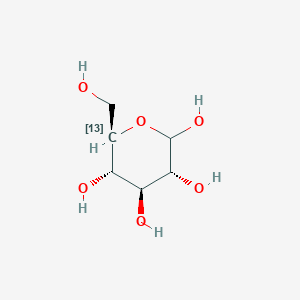

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-XCIUHENGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Frameworks for Isotopic Metabolic Flux Analysis Utilizing D Glucose 5 13c

Principles of Carbon Isotope Labeling and Intracellular Scrambling

The fundamental principle of carbon isotope labeling lies in introducing a substrate with a non-radioactive, stable isotope of carbon, ¹³C, at a specific atomic position. creative-proteomics.com When cells are cultured in a medium containing a ¹³C-labeled substrate like D-Glucose-5-13C, they internalize and metabolize this compound. creative-proteomics.comisotope.com The ¹³C atom acts as a tracer, and its journey through various metabolic pathways can be monitored by measuring its incorporation into downstream metabolites. creative-proteomics.com This is typically achieved using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The specific placement of the label, in this case at the fifth carbon position of glucose, provides distinct advantages for pathway analysis. As this compound enters glycolysis, it is converted to pyruvate (B1213749). The pathway through which this occurs dictates the labeling pattern of the resulting pyruvate molecules. shimadzu.com

However, the interpretation of labeling patterns is not always straightforward due to a phenomenon known as intracellular scrambling . Scrambling refers to the redistribution of the ¹³C label to different carbon positions within a molecule, which can occur through the action of reversible enzymatic reactions or the convergence of multiple metabolic pathways. plos.org For instance, the reversibility of certain glycolytic enzymes can lead to the repositioning of the ¹³C from the C5 position of glucose to other carbons in glycolytic intermediates. Similarly, the cycling of metabolites through pathways like the tricarboxylic acid (TCA) cycle can lead to extensive scrambling of the original label. plos.org Understanding these scrambling patterns is crucial for accurately inferring metabolic fluxes.

Mass Isotopomer Distribution Analysis (MIDA) and Isotopomer Spectral Analysis (ISA) with this compound Derived Metabolites

Mass Isotopomer Distribution Analysis (MIDA) is a technique used to measure the biosynthesis and turnover of polymers by analyzing the distribution of mass isotopomers. physiology.org A mass isotopomer is a molecule that differs in mass due to the presence of one or more heavy isotopes. MIDA involves administering a stable isotope-labeled precursor and then using mass spectrometry to measure the relative abundances of the different mass isotopomers in a product molecule. physiology.org By applying statistical principles, MIDA can be used to determine the isotopic enrichment of the true precursor pool that contributed to the synthesis of the product. physiology.org This is particularly useful for understanding the synthesis of complex molecules like fatty acids and glucose. physiology.orgphysiology.org

Isotopomer Spectral Analysis (ISA) is another powerful method for analyzing metabolic fluxes, particularly in the context of biosynthetic pathways. nih.govphysiology.org ISA models the synthesis of a polymer from a precursor pool that may be derived from multiple sources, including the exogenously supplied labeled substrate (e.g., this compound) and endogenous unlabeled sources. nih.gov The analysis yields two key parameters: the fractional contribution of the labeled tracer to the precursor pool and the fraction of the product that is newly synthesized during the experiment. nih.govnih.gov A key assumption in many ISA applications is that the precursor pool rapidly reaches an isotopic steady state, while the product may not. nih.gov

The application of MIDA and ISA to metabolites derived from this compound allows for the quantification of fluxes through specific pathways. For example, by analyzing the mass isotopomer distribution of fatty acids, researchers can determine the contribution of glucose-derived acetyl-CoA to lipogenesis. nih.gov

Below is an interactive data table illustrating a simplified, hypothetical mass isotopomer distribution for a 3-carbon metabolite (like alanine (B10760859), derived from pyruvate) synthesized in the presence of this compound. The table shows the fractional abundance of each isotopologue (M+0, M+1, M+2, M+3), where 'M' represents the mass of the unlabeled metabolite.

Metabolic and Isotopic Steady State Considerations in this compound Tracing Studies

For many metabolic flux analysis studies, the assumptions of metabolic steady state and isotopic steady state are critical. researchgate.netresearchgate.net

Metabolic steady state implies that the concentrations of intracellular metabolites and the rates of metabolic reactions (fluxes) are constant over time. nih.gov This condition is typically achieved in controlled cell culture environments where growth rates and nutrient uptake rates are stable. researchgate.net

Isotopic steady state is reached when the isotopic enrichment of intracellular metabolites no longer changes over time. nih.govresearchgate.net The time required to reach isotopic steady state depends on the turnover rate of the metabolite pools and the fluxes through the pathways. nih.gov For example, glycolytic intermediates may reach isotopic steady state within minutes, while TCA cycle intermediates can take several hours. nih.gov

In studies utilizing this compound, it is often assumed that the system is in both metabolic and isotopic steady state to simplify the mathematical models used for flux calculations. researchgate.net However, achieving a true isotopic steady state can be challenging, especially for metabolites that exchange with large extracellular pools. nih.gov

The following interactive data table provides a hypothetical comparison of the isotopic enrichment of a TCA cycle intermediate at different time points after the introduction of this compound, illustrating the approach to isotopic steady state.

Methodological Paradigms for D Glucose 5 13c Tracing Experiments

Experimental Design Strategies for D-Glucose-5-13C Labeling

The foundation of a successful this compound tracing study lies in its experimental design. This includes the careful selection of isotopic enrichment levels, the potential combination with other tracers, and the development of robust protocols for introducing the labeled glucose to the biological system and subsequently halting metabolic activity to preserve the isotopic labeling patterns.

Selection of this compound Enrichment Levels and Tracer Combinations

The choice of this compound enrichment level is a critical parameter that directly influences the sensitivity and interpretability of the experimental results. While high enrichment (e.g., 99%) maximizes the incorporation of the 13C label, potentially lower enrichments can be used in combination with other isotopic tracers to probe multiple pathways simultaneously.

Tracer combinations are a powerful strategy to gain a more comprehensive understanding of metabolic fluxes. For instance, combining this compound with uniformly labeled [U-13C]-glutamine can help elucidate the interplay between glycolysis and the tricarboxylic acid (TCA) cycle. mit.edu Another example involves the use of [1,2-13C]-glucose, which can help differentiate flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) from glycolysis. nih.gov The selection of the optimal tracer or combination of tracers is highly dependent on the specific metabolic pathways under investigation. nih.gov

| Tracer Combination Example | Metabolic Pathway Investigated | Rationale |

| This compound and [U-13C]-Glutamine | Glycolysis and TCA Cycle Interplay | Differentiates the carbon entry points into the TCA cycle. mit.edu |

| This compound and [1,2-13C]-Glucose | Pentose Phosphate Pathway vs. Glycolysis | Generates distinct labeling patterns in downstream metabolites. nih.gov |

| This compound and 2H2O | Gluconeogenesis and Glucose Turnover | Allows for simultaneous measurement of multiple metabolic fluxes. |

Cell Culture and Organismal Feeding Protocols for this compound Infusion

The method of introducing this compound to the biological system is crucial for achieving meaningful and reproducible results. Both cell culture and in vivo studies require carefully designed feeding protocols.

In cell culture , the standard approach involves replacing the normal glucose-containing medium with a medium where the glucose is replaced with this compound. biowest.netgfi.org The concentration of the labeled glucose is typically kept similar to that of the original medium to minimize metabolic perturbations. gfi.org The duration of the labeling period is a critical variable, as it needs to be long enough to achieve isotopic steady state in the metabolites of interest. nih.gov For adherent cell cultures, the process involves removing the existing medium, washing the cells, and then adding the label-containing medium. mdpi.com For suspension cultures, cells are typically pelleted by centrifugation before being resuspended in the labeling medium.

Organismal feeding protocols are more complex and can involve various methods of administration. For studies in rodents, for example, this compound can be administered via oral gavage, intraperitoneal injection, or intravenous infusion. escholarship.org A common strategy is a bolus-plus-continuous-infusion protocol, where an initial bolus dose is given to rapidly increase the tracer concentration in the blood, followed by a continuous infusion to maintain a steady-state level of enrichment. The choice of administration route depends on the specific research question and the target tissues.

Quenching and Metabolite Extraction Protocols for this compound Tracing Studies

To accurately capture the metabolic state of a cell or tissue at a specific time point, it is imperative to rapidly halt all enzymatic activity, a process known as quenching. osti.gov This prevents any further metabolism of the 13C-labeled compounds after the sample has been collected.

A widely used quenching method for cell cultures involves rapidly washing the cells with a cold buffer, such as ice-cold saline or ammonium (B1175870) carbonate solution, followed by immediate snap-freezing in liquid nitrogen. mdpi.com For suspension cultures, rapid filtration followed by quenching in cold methanol (B129727) is an effective technique. osti.gov In animal studies, tissues are often freeze-clamped using Wollenberger clamps pre-cooled in liquid nitrogen to instantly stop metabolism. escholarship.org

Following quenching, metabolites must be extracted from the cells or tissues. A common and effective method for both cultured cells and tissues is the use of a cold solvent mixture, typically a combination of methanol, acetonitrile, and water. asm.org The choice of extraction solvent can be tailored to enrich for specific classes of metabolites. For instance, a higher proportion of methanol is often used for polar metabolites, while a solvent system containing chloroform (B151607) might be employed for lipids. The extraction process is usually performed at low temperatures to minimize degradation of the metabolites.

Advanced Analytical Techniques for this compound Derived Isotopomers

The analysis of 13C-labeled metabolites requires sophisticated analytical techniques that can not only identify the metabolites but also determine the position and extent of 13C enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional 13C Enrichment Analysis

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it ideal for determining the specific positions of 13C atoms within a molecule. researchgate.net Both 1D and 2D NMR experiments can be employed for this purpose. While 1D 13C NMR can provide direct information on 13C enrichment, its low sensitivity can be a limiting factor. nih.gov

Positional isotopomer analysis by NMR allows researchers to trace the flow of the 13C label from this compound through various metabolic pathways. capes.gov.br For example, by analyzing the 13C enrichment pattern in lactate (B86563), it is possible to distinguish between its production via glycolysis versus the pentose phosphate pathway. nih.gov Similarly, the labeling pattern in TCA cycle intermediates can reveal the relative contributions of different anaplerotic and cataplerotic fluxes.

1D and 2D 1H-13C HSQC NMR Approaches for this compound Metabolite Profiling

Two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a highly effective technique for analyzing complex mixtures of metabolites. unl.edu A 1H-13C HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached, providing a unique fingerprint for each C-H bond in a molecule. nih.govmdpi.com This greatly enhances spectral resolution compared to 1D NMR, facilitating the identification and quantification of individual metabolites in a complex biological sample. mdpi.com

In the context of this compound tracing, 1H-13C HSQC is invaluable for several reasons:

Enhanced Resolution: It can resolve overlapping signals that would be indistinguishable in a 1D spectrum. mdpi.com

Positional Information: It directly links the 1H and 13C signals, confirming the position of the 13C label within the molecule.

Quantitative Analysis: While direct quantification from HSQC spectra can be complex due to variations in signal intensity, relative changes in the intensity of 13C-labeled peaks can be used to track metabolic fluxes. acs.orgnih.gov

| NMR Technique | Advantages for this compound Tracing | Limitations |

| 1D 13C NMR | Direct detection of 13C enrichment. nih.gov | Low sensitivity, long acquisition times. nih.gov |

| 2D 1H-13C HSQC | High resolution, resolves overlapping signals. unl.edumdpi.com | Indirect quantification, can be complex to interpret. acs.org |

| 1D 1H NMR | High sensitivity, rapid acquisition. nih.gov | Severe signal overlap in complex mixtures. acs.org |

Sensitivity Enhancements in ¹³C NMR for Low Concentration D-Glucose-5-¹³C Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the metabolic fate of ¹³C-labeled substrates. However, the inherent low sensitivity of ¹³C NMR presents a challenge, especially when dealing with low concentration metabolites derived from D-Glucose-5-¹³C. acs.orgfrontiersin.org Several strategies have been developed to overcome this limitation and enhance detection sensitivity.

Cryogenic Probes: One of the most significant advancements in NMR technology is the development of cryogenic probes. acs.orgacs.org By cooling the detection coil and preamplifier to cryogenic temperatures, thermal noise is substantially reduced, leading to a significant improvement in the signal-to-noise ratio (S/N). acs.orgacs.org This enhancement allows for the acquisition of high-quality ¹³C NMR spectra from biofluids like urine and plasma in much shorter timeframes, making it feasible for high-throughput metabonomic studies. acs.orgresearchgate.net For instance, what would typically take hours to acquire on a conventional probe can be achieved in approximately 30 minutes with a cryogenic probe, without sacrificing data quality. acs.org This has made routine analysis of non-enriched samples a practical reality. acs.org

Dynamic Nuclear Polarization (DNP): Dissolution Dynamic Nuclear Polarization (dDNP) is a hyperpolarization technique that can increase the ¹³C NMR signal by several orders of magnitude. mdpi.comnih.gov The process involves transferring spin polarization from electrons to the ¹³C nuclei of the glucose molecule at very low temperatures (around 1 K) in the presence of a stable radical. mdpi.comresearchgate.net The hyperpolarized D-Glucose-5-¹³C is then rapidly dissolved and injected into the biological system, allowing for real-time monitoring of its metabolic conversion with high temporal resolution. mdpi.comnih.gov This method has been successfully used to observe and quantify not only major end-products like lactate but also low-abundance glycolytic intermediates such as dihydroxyacetone phosphate and 3-phosphoglycerate (B1209933) in living cells. nih.govweizmann.ac.il

Advanced NMR Acquisition Techniques: Beyond hardware improvements, specialized NMR pulse sequences and techniques can further enhance sensitivity and provide more detailed metabolic information.

Saturation Transfer Difference (STD) NMR: Even with DNP, some glycolytic intermediates may not be directly detectable. Saturation transfer methods can indirectly observe these elusive metabolites. By selectively saturating the NMR signal of a specific metabolite, the transfer of this saturation to connected metabolites in the pathway can be detected, confirming their presence and metabolic linkage. nih.gov This has been applied to indirectly observe intermediates like glucose-6-phosphate and fructose-1,6-bisphosphate. nih.gov

Proton-Detected ¹³C NMR: Instead of directly detecting the low-sensitivity ¹³C nucleus, one can detect the attached protons, which have a much higher gyromagnetic ratio and natural abundance. frontiersin.org Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide information about ¹H-¹³C correlations, indirectly revealing the labeling pattern of metabolites.

These sensitivity enhancement techniques have transformed ¹³C NMR into a more powerful tool for metabolomic studies, enabling the detailed investigation of metabolic pathways even when dealing with low concentrations of D-Glucose-5-¹³C and its downstream metabolites.

Mass Spectrometry (MS) for Mass Isotopomer Distribution Quantification

Mass spectrometry (MS) is a cornerstone technique in ¹³C metabolic flux analysis, offering high sensitivity and the ability to determine the distribution of mass isotopomers in metabolites. isotope.com When cells are cultured with D-Glucose-5-¹³C, the ¹³C label is incorporated into various downstream metabolites. MS analysis of these metabolites reveals a pattern of mass shifts corresponding to the number of ¹³C atoms incorporated. This mass isotopomer distribution (MID) provides a quantitative fingerprint of the metabolic pathways that were active. researchgate.net

The general workflow involves growing cells in media containing the ¹³C-labeled glucose, followed by extraction of metabolites. These extracts are then analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the isotopic labeling of dozens of metabolites in parallel. isotope.com The resulting MIDs are then used in computational models to calculate intracellular metabolic fluxes. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for D-Glucose-5-¹³C Tracing

GC-MS is a widely used platform for metabolic flux analysis due to its high chromatographic resolution, robust nature, and extensive spectral libraries. shimadzu.combiorxiv.org For the analysis of non-volatile metabolites like amino acids and organic acids derived from D-Glucose-5-¹³C, a crucial step is chemical derivatization to make them volatile enough for gas chromatography. shimadzu.comnih.gov

Derivatization Methods: Several derivatization methods are commonly employed in GC-MS-based metabolomics. shimadzu.com

Silylation: Trimethylsilylation (TMS) is a popular method that replaces active hydrogens on functional groups with a trimethylsilyl (B98337) group. shimadzu.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov

Acylation: This involves the introduction of an acyl group. Trifluoroacetylation is one such method. shimadzu.com

Esterification: Acetylation with acetic anhydride (B1165640) is an example of an esterification reaction used for derivatization. shimadzu.com

Methoximation: For compounds with keto-enol tautomerism, such as glucose, a two-step derivatization is often performed. First, methoxyamination is used to stabilize the carbonyl groups, followed by silylation. gcms.czrsc.org This prevents the formation of multiple anomeric peaks for sugars in the chromatogram. rsc.org

Data Analysis: Following separation by GC, the eluting compounds are ionized, typically by electron impact (EI), and the resulting fragments are analyzed by the mass spectrometer. The mass spectrum of a metabolite will show a series of peaks corresponding to the parent ion and its fragments. When a ¹³C label is incorporated, the masses of these ions will shift accordingly. By analyzing the relative intensities of the labeled and unlabeled fragments, the mass isotopomer distribution can be determined. For example, specific fragments unique to glucose and its derivatives can be used for quantitative analysis. nih.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Glucose Metabolites

| Derivatization Method | Reagent(s) | Target Functional Groups |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -COOH, -NH2, -SH |

| Acylation | Trifluoroacetic anhydride (TFAA) | -OH, -NH2 |

| Esterification | Acetic Anhydride | -OH, fatty acids, amino acids |

| Methoximation | Methoxyamine hydrochloride | Carbonyls (ketones, aldehydes) |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS (LC-HRMS) for D-Glucose-5-¹³C Metabolic Networks

LC-MS has emerged as a powerful alternative and complement to GC-MS for metabolic flux analysis. isotope.com A key advantage of LC-MS is its ability to analyze a wider range of metabolites, including those that are thermally labile or non-volatile, often with minimal or no derivatization. researchgate.net The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) further enhances the capabilities for analyzing complex metabolic networks.

LC-MS Workflow: In an LC-MS experiment, metabolites are separated based on their physicochemical properties by passing them through a chromatography column. The eluent from the column is then introduced into the mass spectrometer's ion source, where molecules are ionized before mass analysis. Different chromatography modes, such as reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC), can be employed to separate a wide array of metabolites.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements. This accuracy is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions) and for confidently identifying metabolites and their isotopologues. The high resolution allows for the clear separation of isotopically labeled peaks, which is essential for accurate quantification of mass isotopomer distributions. sciex.com

Advantages of LC-HRMS in D-Glucose-5-¹³C Tracing:

Broad Metabolite Coverage: LC-MS can analyze a diverse range of compounds, from polar metabolites in central carbon metabolism to complex lipids. researchgate.net

High Sensitivity and Specificity: Techniques like tandem mass spectrometry (LC-MS/MS) provide excellent sensitivity and specificity for targeted analysis of low-abundance metabolites. researchgate.net

No Derivatization Required for Many Metabolites: This simplifies sample preparation and avoids potential artifacts introduced by derivatization reactions.

Targeted Flux Analysis through Mass Isotopomer Multi-Ordinate Spectral Analysis (MIMOSA)

The MIMOSA Principle: MIMOSA utilizes the fragmentation patterns of metabolites in an MS/MS experiment. By carefully selecting the precursor ion (the intact labeled metabolite) and monitoring its characteristic fragment ions, it is possible to deduce where the ¹³C label resides within the molecule's carbon skeleton. For example, by analyzing the fragments of citrate (B86180) generated from [U-¹³C6]-D-glucose, MIMOSA can deconvolve the position-specific enrichments of its precursors, mitochondrial acetyl-CoA and oxaloacetate. nih.gov

This positional information is critical for calculating the rates of specific enzymatic reactions and pathways. nih.gov For instance, MIMOSA can be used to determine the rates of pyruvate (B1213749) dehydrogenase, pyruvate carboxylase, and β-oxidation. nih.gov The platform often employs differential mobility separation in conjunction with LC-MS/MS to separate isobaric isotopologues, which differ only in the location of the label. sciex.comsciex.com

Applications of MIMOSA: MIMOSA has been applied to study energy metabolism in various cell types. sciex.com It allows for a step-wise analysis of fluxes through glycolysis and the TCA cycle. nih.gov By comparing the positional enrichment between precursor and product metabolites, MIMOSA can provide a more definitive interpretation of metabolic shifts than what is possible from fractional enrichment data alone. sciex.com

Table 2: Key Features of MIMOSA for Flux Analysis

| Feature | Description |

| Targeted Approach | Focuses on specific pathways, such as glycolysis and the TCA cycle, using targeted MRM-based methods. sciex.com |

| Positional Isotopomer Analysis | Deconvolves labeling patterns at the MS/MS level to determine the location of ¹³C atoms within a metabolite. sciex.com |

| Isobaric Separation | Often uses techniques like differential mobility separation to distinguish between isotopologues with the same mass but different label positions. sciex.com |

| Direct Flux Calculation | Enables the calculation of discrete metabolic rates by tracking the transfer of ¹³C from specific positions in precursors to products. nih.gov |

Computational and Statistical Approaches for D-Glucose-5-¹³C Data Interpretation

The data generated from D-Glucose-5-¹³C tracing experiments, particularly the mass isotopomer distributions, are complex and cannot be interpreted intuitively. d-nb.info Therefore, computational and statistical methods are essential for converting this raw data into meaningful metabolic flux maps. researchgate.net These approaches involve creating a mathematical model of the cell's metabolic network and then using algorithms to find the set of fluxes that best explains the experimental labeling data.

Metabolic Network Reconstruction and Stoichiometric Modeling

The foundation of any metabolic flux analysis is a well-defined metabolic network model. researchgate.netcreative-proteomics.com This model serves as the framework for simulating the flow of the ¹³C label through the various biochemical reactions.

Constructing the Model: The process begins with the reconstruction of the metabolic network, which involves compiling a list of all relevant biochemical reactions, their stoichiometry, and the atom transitions for each reaction. frontiersin.orgsci-hub.se The stoichiometry is represented by a stoichiometric matrix (S), which describes the relationship between metabolites and reactions. researchgate.net For ¹³C-MFA, this stoichiometric model must be augmented with atom mapping models that explicitly define how the carbon atoms of substrates are transferred to the products in each reaction. researchgate.net

Key Components of a Stoichiometric Model for ¹³C-MFA:

Reaction Network: A comprehensive list of all biochemical reactions considered in the analysis, including pathways like glycolysis, the pentose phosphate pathway, and the TCA cycle. frontiersin.org

Stoichiometry: The balanced chemical equations for each reaction, defining the consumption of reactants and production of products. researchgate.net

Atom Transitions: A detailed map for each reaction specifying the fate of each carbon atom from the substrates to the products. frontiersin.org

Metabolite Pools: Definition of intracellular and extracellular metabolite pools.

Flux Constraints: Known constraints on reaction rates, such as measured uptake and secretion rates, are incorporated to narrow the solution space. plos.org

Once the model is constructed, computational algorithms are used to estimate the unknown intracellular fluxes by minimizing the difference between the experimentally measured mass isotopomer distributions and the distributions predicted by the model for a given set of fluxes. d-nb.info This is typically formulated as a least-squares optimization problem. d-nb.info The result is a quantitative map of cellular metabolism that reveals the rates of all the reactions in the network. d-nb.info

Metabolic Flux Analysis (MFA) Algorithms and Software (e.g., INCA, OpenFLUX, METRAN, 13CFLUX) for this compound Data

The analysis of data from this compound tracing experiments relies on sophisticated computational tools to translate raw mass spectrometry or NMR data into meaningful metabolic fluxes. nih.govsci-hub.se Several software packages have been developed to facilitate this complex process, each with its own set of algorithms and features for model construction, flux estimation, and statistical analysis. nih.govucdavis.edu These tools are indispensable for handling the intricate network of isotopic labeling patterns that arise from the metabolism of a specifically labeled substrate like this compound.

Key software platforms used for 13C-Metabolic Flux Analysis (13C-MFA) include INCA, OpenFLUX, METRAN, and 13CFLUX2. nih.gov Although developed with the broader aim of handling various isotopic tracers, their frameworks are fully capable of processing data derived from this compound to elucidate the fluxes through specific pathways. The choice of software often depends on the complexity of the metabolic model, the type of labeling data (stationary or non-stationary), and the user's programming expertise. github.ionih.gov

INCA (Isotopomer Network Compartmental Analysis) : Developed by the Young Lab at Vanderbilt University, INCA is a powerful MATLAB-based platform for both steady-state and isotopically non-stationary flux analysis. nih.govvanderbilt.edu This makes it particularly useful for a wide range of biological systems, including those with slow metabolism where a steady isotopic state is not reached. nih.gov INCA utilizes elementary metabolite unit (EMU) balances and automates the generation and solution of balance equations for networks of arbitrary complexity. nih.gov For this compound experiments, INCA can model the propagation of the 13C label through the metabolic network and estimate fluxes by fitting the simulated labeling patterns to experimental data. vanderbilt.edu It also supports the simultaneous analysis of multiple experiments, such as parallel labeling with different tracers, to generate a single, more robust flux map. nih.gov A Python wrapper, incawrapper, is also available to integrate INCA into Python-based workflows. github.comreadthedocs.io

OpenFLUX : This open-source software, also implemented in MATLAB, is designed for steady-state 13C-based MFA. sci-hub.se An updated version, OpenFLUX2, has been extended to handle data from parallel labeling experiments, which can significantly improve flux precision. nih.gov OpenFLUX provides a framework for model-based experimental design, allowing researchers to perform in silico simulations to determine the most informative tracer, such as a specific this compound labeling strategy, for resolving fluxes in a particular part of the metabolic network. sci-hub.senih.gov The software takes as input the metabolic network, carbon transitions, and experimental data (effluxes and mass isotopomer distributions) to compute the best-fit flux distribution. nih.gov

METRAN : METRAN is a software tool that was specifically developed based on the Elementary Metabolite Units (EMU) framework. mit.eduumich.edu This approach significantly reduces the computational burden associated with isotopomer modeling, making it highly efficient for complex metabolic networks. nih.gov METRAN is used for flux estimation and comprehensive statistical analysis, including the calculation of flux confidence intervals. umich.edusci-hub.se Its capabilities in tracer experiment design are valuable for planning this compound experiments to ensure that the resulting data will be able to resolve the fluxes of interest with high precision. mit.edusci-hub.se

13CFLUX2 : This is a high-performance software suite designed for large-scale MFA applications. 13cflux.netoup.com It implements highly efficient algorithms based on both cumomers and EMUs. oup.com A key feature of 13CFLUX2 is its use of FluxML, a standardized XML-based format for defining 13C-MFA models, which enhances model exchange and reproducibility. frontiersin.org The software is operated via a command-line interface and is designed for scalability, supporting multicore CPUs and compute clusters. 13cflux.netoup.com This makes it well-suited for analyzing complex, genome-scale models using data from this compound and other tracers. 13CFLUX2 also includes tools for statistical analysis and optimal experimental design to maximize the information content of labeling experiments. 13cflux.netoup.com

| Software | Core Algorithm | Platform | Key Features | Primary Application |

| INCA | EMU, Isotopomer Balances | MATLAB (Python wrapper available) | Steady-state & non-stationary MFA; parallel experiment fitting; GUI. nih.govvanderbilt.edugithub.com | Academic research, analysis of dynamic systems, metabolic diseases. vanderbilt.edu |

| OpenFLUX / OpenFLUX2 | Isotopomer Balances | MATLAB | Steady-state MFA; experimental design; analysis of parallel labeling experiments (OpenFLUX2). sci-hub.senih.gov | Systems biology, metabolic engineering, analysis of microbial systems. nih.gov |

| METRAN | EMU | Standalone/MATLAB | EMU-based framework for high efficiency; tracer experiment design; statistical analysis. mit.eduumich.edusci-hub.se | High-precision flux quantification, metabolic engineering. sci-hub.se |

| 13CFLUX2 | EMU, Cumomer | C++/Command-line (Linux/Unix) | High-performance for large-scale models; uses FluxML standard; cluster computing support. 13cflux.netoup.com | Genome-scale MFA, computational systems biology. oup.com |

Elementary Metabolite Unit (EMU) Modeling in this compound Flux Calculations

A significant challenge in 13C-MFA is the combinatorial explosion in the number of possible isotopic isomers (isotopomers) for metabolites in a complex network, which makes direct modeling computationally prohibitive. nih.gov The Elementary Metabolite Unit (EMU) framework, introduced by Antoniewicz et al. in 2007, provides a highly efficient method to overcome this limitation by fundamentally simplifying the underlying mathematical model without any loss of information. nih.govnih.gov This framework is integral to modern MFA software like METRAN and 13CFLUX2. mit.edu13cflux.net

An EMU is defined as a sub-fragment of a metabolite containing a unique subset of its carbon atoms. The core principle of the EMU framework is a decomposition algorithm that identifies the minimal set of EMUs required to simulate the mass isotopomer distribution (MID) of specific, measured metabolites. nih.govnih.gov Instead of tracking all possible isotopomers of every metabolite in the network, the EMU approach only tracks the labeling patterns of those metabolic fragments that are direct precursors to the final measured products (e.g., proteinogenic amino acids). researchgate.net

In the context of a this compound tracing experiment, the process begins with the labeled substrate. The single 13C atom at the C5 position of glucose represents an initial EMU. As this glucose molecule is metabolized, its carbon backbone is cleaved and rearranged by various enzymatic reactions. For instance, in glycolysis, the six-carbon glucose is split into two three-carbon molecules. The EMU algorithm tracks how the initial labeled carbon atom is transferred to subsequent EMUs in the network. The mass distribution of any EMU can be calculated from the mass distributions of the precursor EMUs that contribute to its formation. nih.gov

The key advantages of using the EMU framework for this compound flux calculations are:

Computational Efficiency : The number of EMU balance equations that need to be solved is typically an order of magnitude smaller than the number of isotopomer or cumomer balances for the same network. nih.govnih.gov This drastically reduces computation time and memory requirements.

Scalability : The efficiency of the EMU framework makes it feasible to perform 13C-MFA on large, genome-scale metabolic models, which would be intractable using traditional isotopomer balancing. nih.gov

Conceptual Simplification : It decouples the simulation of isotopic labeling from the metabolic network structure, simplifying the process of model building and analysis. nih.gov

By focusing only on the atomic mappings relevant to the final measured products, the EMU framework provides a computationally tractable and powerful method to deduce metabolic fluxes from the specific labeling patterns generated by tracers like this compound. nih.govresearchgate.net

Flux Confidence Interval Determination and Observability Analysis for this compound Datasets

Flux Confidence Interval Determination : A confidence interval provides a range within which the true value of a metabolic flux is expected to lie with a certain level of probability (e.g., 95%). Wide confidence intervals may indicate that the experimental data does not sufficiently constrain the value of a particular flux. frontiersin.org Early methods for calculating these intervals relied on linearizing the model around the best-fit solution. nih.gov However, due to the inherent non-linearity of isotopomer balance equations, more accurate non-linear methods are now standard. nih.gov These methods typically involve evaluating the sum-of-squared residuals landscape around the optimal flux solution. Techniques like likelihood profiles or bootstrap analysis are used to define the boundaries of the confidence region for each flux parameter, providing a more rigorous assessment of precision. github.io Software packages like INCA and 13CFLUX2 have built-in functionalities to perform these statistically robust calculations. readthedocs.io13cflux.net

Observability Analysis : Observability analysis determines whether the fluxes in a given metabolic model can be uniquely quantified from a specific set of measurements. A flux is considered "observable" if its value can be determined from the available data; otherwise, it is "unobservable." This analysis is a key component of a priori experimental design, performed before any wet-lab experiments are conducted. nih.gov

Using a this compound tracer, for example, may provide excellent resolution for fluxes in the pentose phosphate pathway but might not be sufficient to resolve fluxes in the TCA cycle. Observability analysis can reveal this limitation beforehand. The EMU framework has been extended to provide a rational basis for this analysis. nih.gov By analyzing the relationships between so-called "EMU basis vectors" and the free fluxes in the model, researchers can determine whether a chosen tracer and measurement set will provide enough independent information to resolve all the fluxes of interest. nih.govaiche.org This approach allows for the rational design of labeling experiments, including the optimal choice of tracers like specific isotopomers of glucose, to maximize flux observability and ensure the highest possible precision in the final flux estimates. capes.gov.br

Applications of D Glucose 5 13c in Elucidating Specific Metabolic Pathways and Processes

Unraveling Central Carbon Metabolism with D-Glucose-5-13C

Central carbon metabolism comprises the fundamental pathways—glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle—that are responsible for energy production, biosynthesis of precursors, and redox balance. The strategic placement of the 13C label at the C-5 position of glucose provides unique advantages for dissecting the fluxes through these core pathways.

Glycolysis is the catabolic pathway that breaks down glucose into pyruvate (B1213749). When cells are supplied with this compound, the six-carbon glucose molecule is cleaved into two three-carbon molecules. The 13C label, originally at position C-5, is specifically transferred to the C-2 position of glyceraldehyde-3-phosphate (GAP). Consequently, the end product of glycolysis, pyruvate, will be labeled at its C-2 position, forming [2-13C]pyruvate.

Conversely, gluconeogenesis is the anabolic pathway that synthesizes glucose from non-carbohydrate precursors like pyruvate and lactate (B86563). The use of this compound allows researchers to study the reverse flux from pyruvate to glucose. If labeled precursors that form [2-13C]pyruvate are introduced, their incorporation into glucose can be monitored. For instance, studies have observed the formation of [2,5-13C]-D-glucose when livers were perfused with labeled three-carbon compounds, demonstrating simultaneous flux in both glycolytic and gluconeogenic directions under certain conditions. nih.gov The detection of [5-13C]glucose from labeled three-carbon units confirms gluconeogenic activity and can quantify the pathway's contribution to glucose production. physiology.org

Table 1: Expected 13C Labeling in Glycolysis from this compound

| Input Tracer | Key Glycolytic Intermediate | Labeled Position | Final Product | Labeled Position |

|---|---|---|---|---|

| This compound | Glyceraldehyde-3-Phosphate (GAP) | C-2 | Pyruvate | C-2 |

The pentose phosphate pathway (PPP) is a critical branch of glucose metabolism that runs parallel to glycolysis. libretexts.org It is vital for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating pentose sugars for nucleotide synthesis. libretexts.org The PPP has two main branches: the oxidative and non-oxidative phases.

Using this compound allows for the differentiation of flux between glycolysis and the PPP. In the oxidative PPP, the C-1 carbon of glucose is lost as CO2. Since the label in this compound is at the C-5 position, it is retained during this phase. The resulting five-carbon sugar, ribulose-5-phosphate, will be labeled at the C-4 position. In the subsequent non-oxidative PPP, a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase occurs. libretexts.org Tracing the fate of the [4-13C] label through these reversible reactions and into the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate provides critical data for computational models. biorxiv.org This data, which reveals distinct labeling patterns compared to those arising from direct glycolysis, enables the precise calculation of the relative flux of glucose into the PPP. mdpi.com For example, metabolizing [4,5,6-13C]glucose (which includes the C-5 position) via the PPP produces specific labeling patterns on glucose-6-phosphate that can be measured to quantify flux. mdpi.com

The TCA cycle is the central hub of cellular respiration, oxidizing acetyl-CoA to generate ATP and reducing equivalents. Pyruvate derived from glycolysis enters the TCA cycle primarily through two routes. The use of this compound helps to distinguish and quantify these entry points.

Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form acetyl-CoA. Since glycolysis of this compound produces [2-13C]pyruvate, the PDH reaction removes the unlabeled C-1, resulting in [1-13C]acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form [1-13C]citrate.

Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. biorxiv.org In this case, [2-13C]pyruvate is converted into [2-13C]oxaloacetate.

By analyzing the mass isotopologue distribution of TCA cycle intermediates like citrate (B86180), malate (B86768), and fumarate, the relative activities of PDH and PC can be determined. mdpi.comnih.gov The detection of M+1 isotopologues (e.g., [1-13C]citrate) points to PDH activity, while the detection of other isotopologues derived from [2-13C]oxaloacetate signifies PC-mediated anaplerotic flux. biorxiv.orgmdpi.com This approach provides a detailed picture of how cells maintain their TCA cycle pool to support both energy production and biosynthesis. nih.gov

Pentose Phosphate Pathway (PPP) Flux Determination with this compound

Investigation of Interconnected Metabolic Networks via this compound

Metabolic pathways are not isolated but form a highly interconnected network. This compound is an invaluable tool for tracing carbon flow from glucose into other major biosynthetic pathways, such as the synthesis of lipids and amino acids.

De novo fatty acid synthesis is the process of creating fatty acids from acetyl-CoA precursors. nih.gov In many cell types, particularly cancer cells, glucose is a major carbon source for this process. nih.govnih.gov The acetyl-CoA used for lipid synthesis is primarily generated from glucose-derived pyruvate within the mitochondria. nih.gov This mitochondrial acetyl-CoA is exported to the cytosol in the form of citrate. pnas.org

Following the path from this compound, we see the production of [1-13C]acetyl-CoA via glycolysis and the PDH complex. This labeled acetyl-CoA is then used as a building block for fatty acid chains. The enzyme fatty acid synthase iteratively adds two-carbon units from acetyl-CoA to a growing acyl chain. The incorporation of [1-13C]acetyl-CoA will lead to a specific labeling pattern in the newly synthesized fatty acids, such as palmitate. By using mass spectrometry to measure the amount and pattern of 13C enrichment in the lipid pool, researchers can quantify the contribution of glucose to de novo lipogenesis and fatty acid elongation. researchgate.net

The carbon backbones of many non-essential amino acids are derived from intermediates of glycolysis and the TCA cycle. researchgate.netlsuhsc.edu this compound allows for detailed investigation of these synthetic routes.

Alanine (B10760859): Synthesized by the transamination of pyruvate. lsuhsc.edu Since this compound produces [2-13C]pyruvate, the resulting alanine will be labeled on the C-2 position.

Serine: Derived from the glycolytic intermediate 3-phosphoglycerate (B1209933). lsuhsc.edu The C-5 of glucose becomes the C-2 of 3-phosphoglycerate, leading to the synthesis of [2-13C]serine.

Aspartate and Glutamate (B1630785): These amino acids are derived from the TCA cycle intermediates oxaloacetate and α-ketoglutarate, respectively. lsuhsc.edu The specific labeling pattern of these amino acids reveals information about TCA cycle dynamics. For example, [2-13C]oxaloacetate formed via pyruvate carboxylase will lead to [2-13C]aspartate. nih.gov Similarly, the labeling in glutamate will reflect the labeling of the α-ketoglutarate pool, which is determined by the relative influx from PDH ([1-13C]acetyl-CoA) and PC ([2-13C]oxaloacetate). nih.govpnas.org

By measuring 13C enrichment in proteinogenic amino acids, scientists can deduce the labeling state of their precursor pools, providing a powerful readout of intracellular metabolic activity. nih.govresearchgate.net

Table 2: Labeled Amino Acids Derived from this compound Metabolism

| Amino Acid | Metabolic Precursor | Pathway | Expected Labeled Position |

|---|---|---|---|

| Alanine | Pyruvate | Glycolysis | C-2 |

| Serine | 3-Phosphoglycerate | Glycolysis | C-2 |

| Aspartate | Oxaloacetate | TCA Cycle Anaplerosis (via PC) | C-2 |

| Glutamate | α-Ketoglutarate | TCA Cycle (via PDH) | C-1 |

| Glutamate | α-Ketoglutarate | TCA Cycle (via PC) | C-2 |

Nucleotide Synthesis and Glycan Biosynthesis Pathways with this compound Tracing

The stable isotope tracer this compound is a powerful tool for dissecting the intricate pathways of nucleotide and glycan biosynthesis. By tracing the journey of the labeled carbon at the C5 position of glucose, researchers can quantify the contributions of various metabolic routes to the synthesis of these essential biomolecules.

Nucleotide Synthesis: The synthesis of nucleotides requires two key components derived from glucose metabolism: a ribose-5-phosphate (B1218738) (R5P) backbone and carbon atoms for the nitrogenous bases. This compound provides a specific label to track the flow of carbon into these components.

Ribose-5-Phosphate Synthesis: The primary route for R5P synthesis is the pentose phosphate pathway (PPP). nih.gov When this compound enters the non-oxidative branch of the PPP, the C5 carbon of glucose directly becomes the C5 carbon of the resulting R5P. This labeled R5P is then incorporated into the backbone of purine (B94841) and pyrimidine (B1678525) nucleotides, such as adenosine (B11128) monophosphate (AMP) and uridine (B1682114) monophosphate (UMP). researchgate.netd-nb.info Tracking the 13C label from the C5 position of glucose into the C5 position of the ribose moiety of nucleotides allows for the precise measurement of flux through the non-oxidative PPP for nucleotide synthesis. nih.gov

Nitrogenous Base Synthesis: Glucose carbons also contribute to the synthesis of the purine and pyrimidine rings. After conversion to pyruvate and then acetyl-CoA through glycolysis, the C5 of glucose becomes the C2 of acetyl-CoA. This labeled acetyl-CoA enters the tricarboxylic acid (TCA) cycle. Intermediates from the TCA cycle, such as aspartate and formate (B1220265) (via one-carbon metabolism), are direct precursors for the atoms in the nucleotide bases. d-nb.inforesearchgate.net Therefore, tracing this compound can also reveal the extent to which glucose-derived carbons are funneled through the TCA cycle to support de novo nucleotide base synthesis.

Glycan Biosynthesis: Glycans, complex carbohydrate structures, are built from activated monosaccharide units called nucleotide sugars, such as UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netnih.gov The biosynthesis of these nucleotide sugars heavily relies on glucose as a primary carbon source.

Hexosamine Biosynthesis Pathway (HBP): Glucose enters the HBP after being converted to fructose-6-phosphate. The HBP produces UDP-GlcNAc, a fundamental building block for many types of glycans. researchgate.netbiorxiv.org The carbon backbone of the glucosamine (B1671600) ring in UDP-GlcNAc is directly derived from glucose. Thus, the C5 label from this compound is incorporated into the C5 position of the hexosamine ring of UDP-GlcNAc. researchgate.net

Other Nucleotide Sugars: Other nucleotide sugars, like UDP-glucose and UDP-galactose, are synthesized via the Leloir pathway, while GDP-mannose and GDP-L-fucose are produced through the fructose-mannose pathway. biorxiv.org In each case, the hexose (B10828440) moiety is derived from glucose. By measuring the incorporation of the 13C label from this compound into the monosaccharide components of cell membrane glycans, researchers can quantify the allocation of glucose to glycan production versus other metabolic fates. nih.govresearchgate.net

Studies in pancreatic cancer cell lines, for example, have used 13C-labeled glucose to demonstrate how differences in energy requirements alter the commitment of glucose to either energy production pathways or glycan synthesis. researchgate.net This tracing methodology enables a direct link to be established between cellular metabolism and the resulting glycosylation patterns on the cell surface, which are critical in cancer progression. nih.govbiorxiv.org

Cellular and Subcellular Metabolic Compartmentation Studies with this compound

Metabolic pathways are often segregated into different cellular compartments, such as the cytosol and mitochondria. This compartmentation allows for independent regulation and optimization of competing metabolic processes. This compound is instrumental in studying these separated metabolic activities. The fate of the C5 label depends on its entry point into different compartments and pathways. For example, cytosolic glycolysis converts the C5 of glucose into the C2 of pyruvate, which can then be transported into the mitochondria. researchgate.net Inside the mitochondria, pyruvate can be converted to acetyl-CoA by pyruvate dehydrogenase (PDH) or to oxaloacetate by pyruvate carboxylase (PC). Tracing the 13C label through these distinct routes provides quantitative data on the relative activity of compartmentalized enzymes and pathways. nih.gov

In Vitro Applications of this compound in Cultured Cells and Organs

In vitro models, including cultured cells and organs, are fundamental tools for metabolic research, allowing for controlled experiments that are not feasible in vivo. The use of this compound in these systems has yielded significant insights into metabolic regulation.

In cultured cells, such as human umbilical vein endothelial cells (HUVECs), cancer cell lines, and astrocytes, this compound is used to trace metabolic fluxes under various conditions like hyperglycemia or hypoxia. nih.govmdpi.com For instance, studies have shown that inhibiting specific pathways alters the routing of glucose carbons, which can be precisely tracked using positional labels like 5-13C. nih.gov In cancer cells, these tracers have been used to quantify fluxes through glycolysis, the TCA cycle, and the PPP, revealing metabolic reprogramming that supports proliferation. researchgate.netnih.gov

Ex vivo organ culture systems, such as perfused kidneys or liver slices, provide a model that bridges the gap between cell culture and whole-organism studies. diva-portal.orgroyalsocietypublishing.orgplos.org In studies on perfused porcine kidneys, [U-13C]glucose was used to demonstrate that de novo metabolism occurs even under hypothermic conditions, with active glycolysis and other pathways being identified. nih.govresearchgate.net Using a positionally labeled tracer like this compound would further refine such analyses by distinguishing between pathways like the oxidative and non-oxidative branches of the PPP.

| Model System | Research Focus | Key Findings Using 13C-Glucose Tracing | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | Effect of hyperglycemia on metabolic pathways | Demonstrated that hyperglycemia alters flux in the PPP and can increase UDP-glucose synthesis. | nih.gov |

| Cultured Astrocytes | Quantification of central carbon metabolism fluxes | Estimated that 11% of glucose uptake was directed to the PPP and identified a significant flux through pyruvate carboxylase. | frontiersin.org |

| Breast Cancer Cells (MCF-7) | Metabolic plasticity under nutrient limitation | Showed that the cellular levels of glucose-derived metabolites like serine and malate are highly sensitive to glucose and glutamine availability. | mdpi.com |

| Ex Vivo Perfused Human Kidneys | De novo metabolism during hypothermic machine perfusion | Provided unequivocal evidence of active glycolytic pathway activity and metabolism more complex than previously assumed. | nih.govresearchgate.net |

| Ex Vivo Human Liver Tissue | Mapping of central metabolic pathways | Enabled quantitative flux estimates through key hepatic pathways, including glucokinase and glucose-6-phosphatase, in a human-relevant model. | diva-portal.org |

In Vivo Metabolic Tracing with this compound in Model Organisms

Tracing metabolism directly within a living organism provides the most physiologically relevant data, capturing the complex interplay between different organs and tissues. escholarship.org In vivo studies using this compound and other labeled tracers in model organisms, from mice to humans, have been pivotal in understanding systemic metabolism in health and disease. springernature.come-enm.org

In these experiments, a 13C-labeled nutrient is typically infused intravenously, and after a period of time, tissue samples are collected and analyzed for 13C incorporation into various metabolites. springernature.com This methodology has been extensively applied to study cancer metabolism directly in patients, where infusions of [U-13C]glucose before tumor resection revealed that many human tumors oxidize glucose-derived pyruvate in the TCA cycle. aacrjournals.org Furthermore, higher 13C labeling in TCA cycle intermediates was associated with more aggressive non-small cell lung cancer (NSCLC). aacrjournals.org

Using a positionally labeled tracer such as this compound can offer more granular detail. For example, it can help distinguish the contribution of glucose to the TCA cycle via pyruvate dehydrogenase (which retains the C2 and C3 of pyruvate derived from C4-C5 and C1-C2 of glucose) versus anaplerotic pathways. escholarship.org Studies in mice have also used 13C-glucose to show that circulating lactate, primarily derived from glucose, is a major fuel source for the TCA cycle in most tissues, challenging the assumption that glucose is always directly and fully oxidized by tissues. reya-lab.org

| Model Organism | Tissue/System Studied | Research Focus | Key Findings Using 13C-Glucose Tracing | Reference |

|---|---|---|---|---|

| Mice | Whole-body metabolism | Quantifying circulatory nutrient fluxes | Circulating lactate, mainly from glucose, is a primary fuel for the TCA cycle in most tissues, exceeding the direct contribution of glucose in the fasted state. | reya-lab.org |

| Mice | Brown Adipose Tissue (BAT) | Thermogenic metabolism | Developed methods to trace the metabolic fate of glucose in BAT, revealing pathway fluxes that support thermogenesis. | escholarship.org |

| Mice | Tumor xenografts | Cancer metabolism | Enabled tracking of glucose and glutamine into glycolysis, the TCA cycle, and nucleotide synthesis within intact tumors. | isotope.com |

| Humans | Non-Small Cell Lung Cancer (NSCLC) | Tumor metabolism and aggression | Higher 13C enrichment from glucose into TCA cycle metabolites in tumors correlated with faster disease progression and metastasis. | aacrjournals.org |

| Humans | General | Systemic glucose kinetics | Dual tracer methods ([1-13C]glucose and [6,6-2H2]glucose) allow for simultaneous measurement of endogenous glucose production and exogenous glucose absorption. | e-enm.org |

Spatially Resolved Metabolic Profiling Using this compound

A significant frontier in metabolic research is understanding how metabolism varies not just between organs or cells, but also within a single tissue. Spatially resolved metabolic profiling techniques, such as mass spectrometry imaging (MSI), can map the distribution of metabolites across a tissue section. When combined with stable isotope tracers like this compound, these methods can create a spatial map of metabolic activity.

This approach allows researchers to visualize metabolic heterogeneity within a complex tissue like a tumor. For example, by infusing a patient with 13C-labeled glucose before surgery, subsequent analysis of the resected tumor can distinguish between the metabolism of the cancerous tissue and the adjacent non-malignant tissue. aacrjournals.org Studies have demonstrated clear differences in the labeling of pyruvate, lactate, and TCA cycle intermediates between NSCLC tumor tissue and the surrounding lung parenchyma, indicating a distinct metabolic phenotype in the tumor. aacrjournals.org

Applying this to this compound would allow for the spatial mapping of specific pathways. For instance, one could visualize regions within a tumor that have higher flux through the non-oxidative PPP (by mapping the 5-13C labeled ribose moiety of nucleotides) versus regions with higher TCA cycle activity (by mapping 13C in cycle intermediates). This level of detail is critical for understanding how different microenvironments within a tissue influence metabolic function and contribute to disease pathology.

Advanced Research Paradigms and Integration with D Glucose 5 13c Tracing

Multi-Omics Data Integration with D-Glucose-5-13C Fluxomics

The integration of fluxomics data, derived from this compound tracing, with other "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics offers a multi-dimensional view of cellular regulation. premierscience.comportlandpress.com This approach, often termed multi-omics integration, aims to connect the functional output of metabolic pathways (fluxes) with the underlying molecular machinery. frontiersin.orgnih.gov By combining these datasets, researchers can move beyond a static snapshot of cellular components to a more dynamic understanding of how genetic information is translated into metabolic function. embopress.org

The primary goal of integrating multi-omics data with fluxomics is to build comprehensive models that can explain and predict cellular behavior under various conditions. nih.gov For instance, transcriptomic data can reveal changes in the expression of genes encoding metabolic enzymes, while proteomic data can quantify the abundance of these enzymes. ahajournals.orgfrontiersin.org Metabolomic analyses provide information on the concentrations of intracellular metabolites, which act as substrates and regulators of enzymatic reactions. physiology.orgoncotarget.com When combined with the flux data from this compound experiments, these layers of information can elucidate how metabolic pathways are regulated at the transcriptional, translational, and allosteric levels. portlandpress.com

Challenges in multi-omics integration include the inherent differences in the types and scales of data generated by each technology, as well as the need for sophisticated computational and statistical methods to merge and interpret these diverse datasets. Despite these challenges, the successful integration of multi-omics data with this compound fluxomics has been demonstrated in various research areas, from understanding disease mechanisms to optimizing biotechnological processes. frontiersin.orgnih.gov

| Omics Technology | Focus & Data Types | Key Applications in Conjunction with Fluxomics | Integration Strategies |

|---|---|---|---|

| Genomics | DNA sequence, structural variations. | Identifying genetic basis for metabolic phenotypes. | Correlating genetic variations with metabolic flux distributions. |

| Transcriptomics | RNA expression levels, alternative splicing. | Understanding transcriptional regulation of metabolic pathways. mdpi.complos.org | Integrating gene expression data into metabolic models to constrain reaction rates. plos.org |

| Proteomics | Protein abundance, post-translational modifications. | Assessing the relationship between enzyme levels and metabolic fluxes. | Correlating protein abundance with reaction fluxes; constraining models with protein data. |

| Metabolomics | Metabolite concentrations and profiles. | Identifying regulatory hotspots and allosteric control mechanisms. | Combining metabolite concentrations with flux data to understand thermodynamic and kinetic constraints. researchgate.net |

Dynamic Metabolic Flux Analysis (DMFA) and Kinetic Flux Profiling with this compound

Traditional 13C-Metabolic Flux Analysis (13C-MFA) is typically performed under the assumption of a metabolic steady state, where intracellular fluxes are constant over time. rsc.org However, many biological processes are dynamic, characterized by time-dependent changes in metabolic rates in response to environmental or genetic perturbations. rsc.orgcam.ac.uk Dynamic Metabolic Flux Analysis (DMFA) and Kinetic Flux Profiling (KFP) are advanced techniques that have been developed to capture these transient metabolic states. rsc.orgnih.gov

DMFA extends the principles of 13C-MFA to non-stationary conditions. rsc.orgmdpi.com In a DMFA experiment using this compound, the labeling patterns of intracellular metabolites are monitored over time as the system responds to a stimulus. cam.ac.uk This time-course data is then used in conjunction with a mathematical model to estimate time-varying metabolic fluxes. rsc.orgcam.ac.uk This approach has been instrumental in studying dynamic processes such as the metabolic response of adipocytes to insulin. cam.ac.uk

Kinetic Flux Profiling (KFP) is another method for quantifying fluxes based on the kinetics of isotope labeling. nih.gov By measuring the rate of incorporation of 13C from a labeled substrate like this compound into downstream metabolites, KFP can determine the gross flux through a particular reaction or pathway. nih.govnih.gov This technique is particularly useful for measuring fluxes in systems that may not reach an isotopic steady state or for probing the dynamics of specific metabolic steps. nih.gov

Both DMFA and KFP provide a more detailed and realistic picture of cellular metabolism compared to steady-state MFA, revealing the temporal regulation of metabolic networks. rsc.orgnih.gov However, these methods are experimentally and computationally more demanding, requiring rapid sampling, sensitive analytical techniques, and sophisticated modeling frameworks. rsc.org

| Parameter | Steady-State 13C-MFA | Dynamic Metabolic Flux Analysis (DMFA) | Kinetic Flux Profiling (KFP) |

|---|---|---|---|

| Core Principle | Quantifies fluxes at metabolic and isotopic steady state. rsc.org | Quantifies time-varying fluxes during non-stationary conditions. rsc.orgrsc.org | Quantifies fluxes based on the rate of isotope label incorporation. nih.gov |

| Experimental Setup | Cells are cultured with a 13C-labeled substrate until a steady state is reached. rsc.org | Time-course sampling after a perturbation to monitor dynamic changes in labeling. cam.ac.uk | Rapid sampling at multiple time points after introducing the 13C tracer. nih.gov |

| Data Analysis | Algebraic models are used to fit labeling data from a single time point. | Differential equations are used to model the time-dependent labeling data. rsc.org | Exponential decay models are fitted to the labeling kinetics of metabolites. nih.gov |

| Key Insights | Provides a snapshot of the metabolic state under specific, stable conditions. | Reveals the temporal regulation and adaptation of metabolic pathways. cam.ac.uk | Measures gross fluxes and can probe dynamically changing metabolic rates. nih.gov |

Systems Biology Approaches for Comprehensive this compound Data Interpretation

Systems biology provides a framework for understanding the complexity of biological systems by integrating experimental data with computational modeling. embopress.orgd-nb.info In the context of this compound tracing, systems biology approaches are essential for interpreting the large and complex datasets generated from fluxomics experiments and for placing these findings within the broader context of the entire cellular network. plos.orgnih.gov

A key aspect of systems biology is the use of genome-scale metabolic models (GEMs). These models are comprehensive reconstructions of the entire metabolic network of an organism, based on its genomic and biochemical information. plos.org By constraining these models with experimental data, such as the flux measurements obtained from this compound tracing, researchers can simulate and predict the behavior of the metabolic system under various conditions. plos.orgbiorxiv.org This integration allows for a system-wide analysis of metabolic capabilities and has been applied to a wide range of organisms. d-nb.inforesearchgate.net

Computational tools and algorithms are central to these systems biology approaches. tum.de Software packages have been developed to facilitate the construction of metabolic models, the simulation of isotope labeling experiments, and the estimation of metabolic fluxes from 13C data. oup.comfrontiersin.org These tools often employ advanced mathematical techniques, such as optimization algorithms and statistical analysis, to determine the most likely flux distribution that explains the experimental data. nih.govoup.com

The ultimate goal of applying systems biology to this compound data is to create predictive models of metabolism. ucsd.edu Such models can be used to identify key regulatory points in metabolic pathways, to engineer organisms for the production of valuable chemicals, and to gain a deeper understanding of the metabolic basis of diseases. nih.gov By combining the precision of this compound tracing with the comprehensive scope of systems biology, researchers can unravel the intricate design principles of metabolic networks. embopress.org

| Computational Tool/Approach | Description | Application in this compound Data Interpretation |

|---|---|---|

| Flux Balance Analysis (FBA) | A mathematical method for predicting metabolic flux distributions in a genome-scale model, typically by optimizing an objective function such as biomass production. plos.org | Can be constrained with 13C-derived flux data to provide more accurate predictions of the overall metabolic state. plos.org |

| 13CFLUX2 | A software framework for 13C-metabolic flux analysis that supports the simulation and estimation of fluxes in metabolic networks. oup.com | Facilitates the design of isotope labeling experiments and the analysis of labeling data to determine intracellular fluxes. oup.com |

| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based software package for isotopomer network analysis and metabolic flux inference. biorxiv.orgbiorxiv.org | Used for conventional 13C-MFA and INST-MFA to infer steady-state and dynamic flux distributions from labeling data. biorxiv.orgbiorxiv.org |

| Elementary Metabolite Units (EMU) | A computational framework that simplifies the complexity of isotopomer modeling, making flux analysis more efficient. rsc.org | Reduces the computational burden of analyzing labeling patterns in large metabolic networks. rsc.org |

Challenges and Future Directions in D Glucose 5 13c Based Research

Methodological Refinements and Sensitivity Improvements for D-Glucose-5-13C Detection

The accuracy and precision of metabolic flux analysis heavily depend on the sensitive and reliable detection of 13C-labeled metabolites. biorxiv.org While current techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful, there is a continuous drive to enhance their capabilities for this compound analysis.

One of the primary challenges lies in detecting low-abundance metabolites and their isotopologues. biorxiv.org This is particularly crucial when studying pathways with small pool sizes or slow flux rates. To address this, researchers are exploring several avenues:

Advanced Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) has significantly improved detection sensitivity. creative-proteomics.com Techniques like gas chromatography-negative chemical ionization-mass spectrometry (GC-NCI-MS) are also being employed, although they may not provide positional information of the label. biorxiv.org The development of high-resolution mass spectrometers has made stable isotope tracing more accessible and provides valuable qualitative information on metabolite origins and production rates. springernature.com

Innovations in NMR Spectroscopy: While NMR can provide detailed positional information about the 13C label, it traditionally requires larger sample amounts. acs.org To overcome this, new methods are being developed. For instance, the use of 2D-NMR analysis has been shown to reduce the required sample amount of a glucose derivative significantly while maintaining high precision. acs.org Hyperpolarization techniques, such as Signal Amplification by Reversible Exchange-Relay (SABRE-Relay), have demonstrated substantial signal enhancements for 13C, enabling the detection of trace amounts of sugars and their different forms. rsc.org Furthermore, combining 13C labeling with deuterium (B1214612) (2H) substitution has been shown to extend the relaxation time, which is beneficial for hyperpolarization studies. rsc.org

Optimized Isotopic Labeling Strategies: The design of the labeling experiment itself plays a critical role. For instance, using a bolus of highly enriched [1-13C]glucose can help to rapidly achieve target plasma enrichment levels, aiding in data analysis. nih.gov Isotopic ratio outlier analysis (IROA) is another strategy that helps distinguish real compounds from experimental artifacts by using a mixture of 5% and 95% 13C-labeled cells. frontiersin.org

Improved Sample Preparation and Separation: The simplification of sample preparation protocols is an ongoing goal. A novel approach in irm-13C NMR uses an internal isotopic chemical reference, which eliminates the need for precise purity and mass determination of the sample. acs.org Additionally, techniques like cavity ring-down spectroscopy (CRDS) combined with gas chromatography and combustion can provide precise measurements of 13C/12C isotope ratios in organic compounds. pnas.org

These methodological advancements are crucial for pushing the boundaries of what can be studied using this compound, allowing for more detailed and sensitive analysis of metabolic networks.

Development of Novel Computational Tools for Complex this compound Datasets

The large and complex datasets generated from this compound tracing experiments necessitate sophisticated computational tools for analysis and interpretation. escholarship.org These tools are essential for correcting raw data, calculating metabolic fluxes, and visualizing the results in a meaningful biological context.

Several software packages have been developed to aid in metabolic flux analysis (MFA). These tools often employ different algorithms and frameworks to model metabolic networks and estimate flux rates from mass isotopomer distribution (MID) data. nih.gov

| Software | Description | Key Features |

| 13CFLUX2 | A high-performance software suite for 13C-metabolic flux analysis. oup.com13cflux.net | Supports multicore CPUs and compute clusters for large-scale investigations. Uses a specialized XML language (FluxML) for network specification. oup.com13cflux.net Integrates with the visualization tool Omix. nih.gov |

| METRAN | Based on the Elementary Metabolite Units (EMU) framework for 13C-MFA, tracer experiment design, and statistical analysis. mit.edu | Utilizes the EMU framework for efficient modeling. mit.edu |

| FiatFlux | A user-friendly software for flux ratio analysis from MS data. nih.gov | Designed for non-expert users and provides quantitative investigations of intracellular metabolism. nih.gov |

| FluxPyt | A Python-based open-source software for stationary 13C-MFA data analysis. nih.gov | Open-source and works on various operating systems. Uses the EMU framework and Monte-Carlo analysis for estimating standard deviations. nih.gov |

| DIMet | An open-source tool for the differential analysis of targeted isotope-labeled metabolomics data. oup.com | Supports pairwise and multi-group comparisons, time-series analyses, and integrates transcriptomics data. oup.com |

| Miso | An R package for automated tracking of isotopically labeled metabolites in multiple-precursor labeling studies. oup.com | Can be applied to single- or multiple-precursor labeling and detects various stable isotopes. oup.com |

| Escher-Trace | A web application for pathway-based visualization of stable isotope tracing data. escholarship.orgbio.tools | Allows users to upload data, correct for natural isotope abundance, and generate publication-quality graphs. escholarship.org |

The development of these computational tools is driven by the need to handle increasingly large datasets and to integrate different types of 'omics' data. Future developments will likely focus on:

Improved algorithms for more accurate and efficient flux calculations.

Enhanced visualization tools to better represent complex metabolic networks and flux data. beilstein-journals.orgresearchgate.net

Integration with other data types , such as transcriptomics and proteomics, for a more holistic systems biology approach.

User-friendly interfaces to make these powerful tools more accessible to a broader range of researchers.

Expansion of this compound Applications to Emerging Biological Systems and Pathways

While this compound has been extensively used to study central carbon metabolism in well-characterized model organisms, there is a growing interest in applying this powerful technique to more complex and emerging biological systems.

Immune Cell Metabolism: The metabolic state of immune cells is critical for their function. Stable isotope tracing with substrates like 13C-glutamine has been used to reveal the in vivo fuel sources for CD8+ T cells during an immune response. nih.gov Similar approaches using this compound can provide insights into how glucose metabolism supports the activation, proliferation, and effector functions of various immune cell populations.